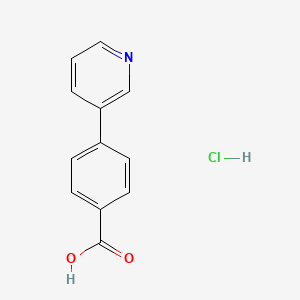
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that features a tetralin moiety attached to a propanol group. Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrogenated derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The presence of the tetralin ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the alkylation of tetralin with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where tetralin reacts with 3-chloropropanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetralin-1-yl-propanone or tetralin-1-yl-propanal.
Reduction: Tetralin-1-yl-propane.
Substitution: Tetralin-1-yl-propyl halides (e.g., chloride, bromide).
科学研究应用
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and receptor interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used as a precursor in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The tetralin moiety allows the compound to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tetralin: The parent compound, which lacks the propanol group.
1-(Tetralin-1-yl)ethanol: A similar compound with an ethanol group instead of propanol.
4-(Tetralin-1-yl)butanol: A compound with a butanol group, providing a longer carbon chain.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to the specific positioning of the propanol group on the tetralin ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H18O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12,14H,3-4,6-8,10H2 |
InChI 键 |
ZCEDRKCMXGAYNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)CCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![{[4-(Difluoromethoxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B8568754.png)

![2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8568760.png)

![N-(3-bromophenyl)-7-methoxypyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8568783.png)

